2,6-Ditert-butyl-4-[2-(4-nitrophenyl)benzimidazol-1-yl]phenol
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Overview
Description
2,6-Ditert-butyl-4-[2-(4-nitrophenyl)benzimidazol-1-yl]phenol is a complex organic compound that features a phenolic group, a benzimidazole moiety, and a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-[2-(4-nitrophenyl)benzimidazol-1-yl]phenol typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the appropriate aromatic precursor.
Attachment of the Phenolic Group: The phenolic group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl groups and a phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
2,6-Ditert-butyl-4-[2-(4-nitrophenyl)benzimidazol-1-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,6-Ditert-butyl-4-[2-(4-nitrophenyl)benzimidazol-1-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and redox reactions, while the benzimidazole moiety can interact with nucleic acids and proteins. The nitrophenyl group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,6-Ditert-butyl-4-methylphenol: Known for its antioxidant properties.
2,6-Ditert-butyl-4-methoxyphenol: Used as a phenolic antioxidant.
2,6-Ditert-butyl-4-(dimethylaminomethyl)phenol: Utilized as an antioxidant in lubricant oils.
Uniqueness
2,6-Ditert-butyl-4-[2-(4-nitrophenyl)benzimidazol-1-yl]phenol is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,6-ditert-butyl-4-[2-(4-nitrophenyl)benzimidazol-1-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-26(2,3)20-15-19(16-21(24(20)31)27(4,5)6)29-23-10-8-7-9-22(23)28-25(29)17-11-13-18(14-12-17)30(32)33/h7-16,31H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSPNRIOQNAXNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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